GABA Transporter Inhibition: Potency of the 4-Methylphenyl Scaffold
While direct inhibitory data for the parent 4-(4-Methylphenyl)butanamide is unavailable, the closest analogous derivative 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide), which retains the identical 4-methylphenyl motif, demonstrates a pIC50 of 5.34 ± 0.09 (equivalent to an IC50 of ~4.6 µM) against the mouse GABA transporter subtype 2 (mGAT2) [1]. In contrast, the N-benzyl derivative (compound 23a) lacking the 4-methyl substitution, as well as compounds with alternative aryl modifications, exhibited significantly weaker inhibition, underscoring the structural necessity of the 4-methylphenyl group for mGAT2 affinity.
| Evidence Dimension | Inhibitory potency against mouse GABA transporter subtype 2 (mGAT2) |
|---|---|
| Target Compound Data | Parent compound 4-(4-Methylphenyl)butanamide: No direct data. Derivative 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide): pIC50 = 5.34 ± 0.09 (IC50 ~4.6 µM). |
| Comparator Or Baseline | Derivative 23a (N-benzyl-4-hydroxybutanamide) and other aryl-substituted analogs: >10 µM or no significant inhibition. |
| Quantified Difference | pIC50 difference >1 log unit (estimated). |
| Conditions | HEK-293 cell lines stably expressing mouse GABA transporters mGAT1-4. |
Why This Matters
This class-level evidence demonstrates that the 4-methylphenyl moiety is a critical pharmacophore for achieving measurable biological activity against a validated CNS target, justifying its selection over unsubstituted phenyl analogs for neuroscience drug discovery programs.
- [1] Zaręba, P., Gryzło, B., Malawska, K., Sałat, K., Höfner, G. C., Nowaczyk, A., ... & Kulig, K. (2021). Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity. European Journal of Medicinal Chemistry, 209, 112924. View Source
